molecular formula C24H22FN3O6S B2856909 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1252840-16-6

2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B2856909
CAS RN: 1252840-16-6
M. Wt: 499.51
InChI Key: KPLKWMCOKRELSL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-1-yl group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is often found in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. The compound’s structure can give some clues about these properties. For example, the presence of polar functional groups suggests that the compound might be soluble in polar solvents .

Scientific Research Applications

Radioligand Development for PET Imaging

Researchers have developed a novel series of compounds, including those with structures closely related to the given chemical, which have been evaluated as selective ligands for the translocator protein (18 kDa) (TSPO). These compounds are significant for their potential use in positron emission tomography (PET) imaging to study neuroinflammatory processes, a crucial aspect in the diagnosis and monitoring of neurodegenerative diseases. For instance, the radiosynthesis of [18F]DPA-714, a compound designed with a fluorine atom in its structure, enables in vivo imaging with PET, highlighting the importance of such chemical structures in advancing neuroimaging techniques (Dollé et al., 2008).

Antitumor Activities

Studies have also explored the antitumor activities of derivatives closely related to the specified compound. These research efforts have led to the synthesis of compounds showing selective anti-tumor activities, suggesting the potential therapeutic applications of such chemicals. For example, the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives indicate significant anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines (Hafez & El-Gazzar, 2017).

Synthesis and Chemical Properties

The chemical synthesis and properties of compounds containing the thieno[3,2-d]pyrimidin-4-yl structure have been a subject of interest. Research in this area focuses on developing efficient synthetic methods and understanding the chemical behavior of these compounds, which is crucial for their potential applications in medicinal chemistry and drug development. For instance, the efficient synthesis of tritiated versions of TSPO selective ligands, like DPA-714, enables high-resolution in vitro and ex vivo studies, further illustrating the compound's relevance in scientific research (Damont et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would typically be assessed through a combination of experimental studies and computational predictions .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and assessing its safety and environmental impact .

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O6S/c1-32-18-10-15(11-19(33-2)21(18)34-3)26-20(29)13-27-17-8-9-35-22(17)23(30)28(24(27)31)12-14-6-4-5-7-16(14)25/h4-11,22H,12-13H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECDFBDOTXTIKD-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN3O6S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide

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